N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
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Overview
Description
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a synthetic organic compound that features a thiazole ring and a pyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Attachment of the Pyrimidine Moiety: This could involve nucleophilic substitution reactions where the thiazole intermediate reacts with a pyrimidine derivative.
Introduction of the Acetamide Group: This step might involve amidation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the amino groups.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of bases like sodium hydride or acids like hydrochloric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and pyrimidine rings might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.
Pyrimidine Derivatives: Compounds such as cytosine, thymine, or 5-fluorouracil.
Uniqueness
N-(2-amino-2-oxoethyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide’s uniqueness might lie in its specific combination of functional groups and its potential biological activity, which could differ from other thiazole or pyrimidine derivatives.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c12-8(18)5-15-9(19)4-7-6-20-11(16-7)17-10-13-2-1-3-14-10/h1-3,6H,4-5H2,(H2,12,18)(H,15,19)(H,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQYLKNOPYZAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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